2-(2,4-Dinitrophenylthio)benzothiazole

Overview

Description

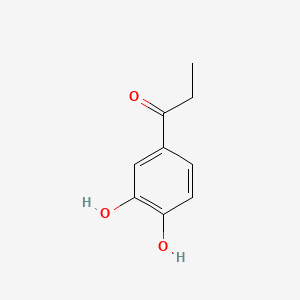

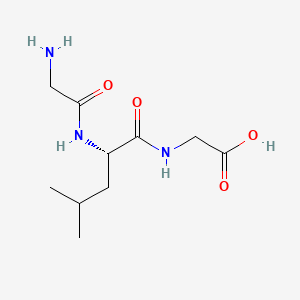

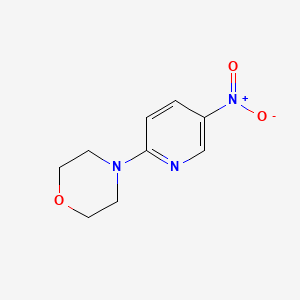

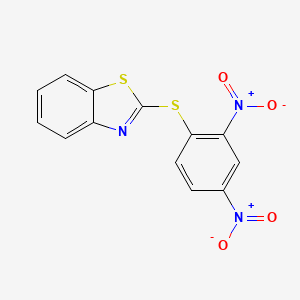

2-(2,4-Dinitrophenylthio)benzothiazole is a chemical compound with the molecular formula C13H7N3O4S2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of 2-(2,4-Dinitrophenylthio)benzothiazole is represented by the linear formula C13H7N3O4S2 . The molecular weight of this compound is 333.34 .Physical And Chemical Properties Analysis

2-(2,4-Dinitrophenylthio)benzothiazole is a solid at 20 degrees Celsius . It appears as a light yellow to brown powder or crystal . The melting point of this compound ranges from 159.0 to 163.0 degrees Celsius .Scientific Research Applications

Fungicidal Activity

2-(2,4-Dinitrophenylthio)benzothiazole and related compounds have demonstrated significant fungicidal activity. A study by Pianka (1968) found that certain ethylenes and heterocyclic compounds substituted with the 2,4-dinitrophenylthio- group, including 2-(2,4-dinitrophenylthio)-benzothiazole, showed good activity against various fungi like Venturia inaequalis and Botrytis cinerea (Pianka, 1968).

Antibacterial Properties

2-Mercapto-1, 3-Benzothiazole derivatives, including those linked with 2-aminobenzothiazoles, have been synthesized and evaluated for their antibacterial properties. Samer Ali (2013) reported that specific derivatives showed good activity against hospital strains of E.coli and Pseudomonas at different concentrations (Ali, 2013).

Antitumor Properties

A notable area of application for 2-(2,4-Dinitrophenylthio)benzothiazole derivatives is in antitumor research. Bradshaw et al. (2002) investigated amino acid prodrugs of novel antitumor 2-(4-aminophenyl)benzothiazoles, showing their potential in overcoming limitations posed by drug lipophilicity and indicating their suitability for clinical evaluation (Bradshaw et al., 2002).

Therapeutic Potentials and Patents

The therapeutic potential of benzothiazoles, including 2-arylbenzothiazoles, has been extensively reviewed. Kamal et al. (2015) provided an overview of patents filed between 2010-2014, highlighting the anticancer, antimicrobial, and anti-inflammatory activities of benzothiazole derivatives (Kamal, Hussaini, & Malik, 2015).

Synthesis and Structural Modifications

Advances in the synthesis and structural modifications of benzothiazoles to enhance their pharmacological properties have been a significant area of research. Elgemeie et al. (2020) summarized research on the synthesis, metal complexes, and biological evaluation of benzothiazole derivatives as potential chemotherapeutics, reflecting the compound's importance in future drug development (Elgemeie, Azzam, & Osman, 2020).

Diagnostic and Therapeutic Applications

2-Arylbenzothiazoles, a category that includes 2-(2,4-Dinitrophenylthio)benzothiazole, have emerged as significant pharmacophores in diagnostic and therapeutic applications. Weekes and Westwell (2009) discussed the synthetic accessibility of these compounds and their role in diagnosing Alzheimer's disease and as antitumor agents (Weekes & Westwell, 2009).

Development as Clinical Candidates

The development of benzothiazole derivatives as clinical candidates has been explored, with particular focus on antitumor properties. Bradshaw and Westwell (2004) traced the development of antitumor benzothiazoles, highlighting the advancements in understanding their mechanism of action and their journey towards clinical trials (Bradshaw & Westwell, 2004).

Safety And Hazards

This compound is classified as a flammable solid . Precautionary measures include grounding/bonding the container and receiving equipment, keeping away from heat/sparks/open flames/hot surfaces, using explosion-proof electrical/ventilating/lighting equipment, and wearing protective gloves/eye protection/face protection . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .

properties

IUPAC Name |

2-(2,4-dinitrophenyl)sulfanyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7N3O4S2/c17-15(18)8-5-6-12(10(7-8)16(19)20)22-13-14-9-3-1-2-4-11(9)21-13/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCPUUVXIUIWMEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)SC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063369 | |

| Record name | Benzothiazole, 2-[(2,4-dinitrophenyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Dinitrophenylthio)benzothiazole | |

CAS RN |

4230-91-5, 17586-89-9 | |

| Record name | 2-[(2,4-Dinitrophenyl)thio]benzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4230-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzothiazole, 2-((2,4-dinitrophenyl)thio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004230915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzothiazole, 2-[(2,4-dinitrophenyl)thio]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzothiazole, 2-[(2,4-dinitrophenyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzothiazol-2-yl 2,4-dinitrophenyl sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.986 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2,4-Dinitrophenylthio)benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.